3-Piperidino-1,2-propanediol
Description
Contextualization within Amine-Functionalized Diols
3-Piperidino-1,2-propanediol is a member of the broader class of amine-functionalized diols. These molecules are characterized by the presence of at least one amino group and two hydroxyl groups. This dual functionality allows them to act as, for example, building blocks in polymer chemistry or as ligands in coordination chemistry. The amine group introduces basicity and nucleophilicity, while the diol portion provides hydrophilicity and sites for esterification or etherification.
In the context of materials science, amine-functionalized diols are utilized in the synthesis of specialized polymers like polyurethanes. The functional groups can be incorporated directly into the polymer backbone, influencing properties such as adhesion and surface characteristics. ugent.be
Historical Perspectives on Related Propanediol (B1597323) Derivatives
The study of propanediol derivatives has a rich history, driven by their wide-ranging industrial and pharmaceutical applications. 1,2-Propanediol, also known as propylene (B89431) glycol, is a commodity chemical produced on a large scale from propylene oxide. acs.org It has found use in food, pharmaceuticals, and as a precursor for polymers. acs.orgnih.gov Similarly, 1,3-propanediol (B51772) is a key monomer in the production of polyesters and has been the subject of extensive research into both chemical and biosynthetic production methods. merckmillipore.comfrontiersin.org
The exploration of propanediol derivatives has also extended into the biomedical field. For instance, diesters of 1,3-propanediol have been investigated for their potential as bioactive compounds. google.com The derivatization of the diol structure allows for the creation of molecules with increased lipophilicity, potentially enhancing their ability to cross biological membranes. google.com A notable derivative of this compound is Diperodon, which is formed by the dicarbanilate esterification of the diol. nih.gov
Scope and Significance of Current Research Trajectories
Current research involving this compound is exploring its potential in various applications. One area of interest is its use in carbon capture technologies. Aqueous solutions of certain alkanolamines, including this compound, have been investigated for their ability to remove CO2 from gas streams. google.com
Furthermore, the general class of amine-functionalized molecules is under investigation for a variety of advanced applications. These include the development of new catalytic systems and the synthesis of novel functional materials. acs.orgthieme.de The ability to selectively functionalize diols is a key area of research, as it opens up pathways to complex molecules with tailored properties. rsc.org The unique combination of a tertiary amine and a diol in this compound makes it a valuable subject for continued investigation in these and other emerging fields of chemical and biomedical science.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-piperidin-1-ylpropane-1,2-diol | alfa-chemistry.comnih.gov |
| CAS Number | 4847-93-2 | alfa-chemistry.comnih.gov |
| Molecular Formula | C8H17NO2 | alfa-chemistry.comnih.gov |
| Molecular Weight | 159.23 g/mol | alfa-chemistry.comnih.gov |
| Melting Point | 77-80 °C | alfa-chemistry.comchemdad.comsigmaaldrich.com |
| Boiling Point | 281.7 °C at 760 mmHg | alfa-chemistry.comchemsrc.com |
| Density | 1.083 g/cm³ | alfa-chemistry.comchemsrc.com |
| Flash Point | 140.9 °C | alfa-chemistry.com |
Structure
3D Structure
Properties
IUPAC Name |
3-piperidin-1-ylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c10-7-8(11)6-9-4-2-1-3-5-9/h8,10-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECNWXGGNCJFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298809 | |
| Record name | 3-(1-Piperidinyl)-1,2-propanediol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4847-93-2 | |
| Record name | 3-(1-Piperidinyl)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4847-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Piperidinopropane-1,2-diol | |
| Source | ChemIDplus | |
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| Record name | 4847-93-2 | |
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| Record name | 3-(1-Piperidinyl)-1,2-propanediol | |
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| Record name | 3-piperidinopropane-1,2-diol | |
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Synthetic Methodologies and Chemical Transformations of 3 Piperidino 1,2 Propanediol
Established Synthetic Pathways to 3-Piperidino-1,2-propanediol
The primary methods for synthesizing this compound involve the nucleophilic addition of piperidine (B6355638) to a three-carbon electrophile containing a diol or a precursor functionality.
Condensation Reactions Utilizing Piperidine and Halogenated Propanediols
A common and direct route to this compound involves the condensation of piperidine with a halogenated propanediol (B1597323), such as 3-chloro-1,2-propanediol (B139630). This reaction proceeds via a nucleophilic substitution mechanism where the secondary amine of the piperidine ring attacks the carbon atom bearing the halogen, displacing the halide ion. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.
The synthesis of 3-amino-1,2-propanediol (B146019) from 3-chloro-1,2-propanediol and ammonia (B1221849) serves as a procedural analog for this reaction. researchgate.net In a similar vein, the reaction of 4-hydroxybenzaldehyde (B117250) with (±)-3-chloro-1,2-propanediol in the presence of a base demonstrates the feasibility of this synthetic strategy. researchgate.net
Table 1: Representative Reaction Conditions for Condensation of Amines with Halogenated Propanediols
| Amine | Halogenated Propanediol | Base | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| Ammonia | 3-chloro-1,2-propanediol | - | Ammonia (excess) | 50 | 4 h | 3-amino-1,2-propanediol | 90 | researchgate.net |
| 4-hydroxybenzaldehyde | (±)-3-chloro-1,2-propanediol | NaOH | EtOH | 100 | Overnight | 4-(2,3-dihydroxypropoxy)benzaldehyde | - | researchgate.net |
Alternative Synthetic Routes and Precursor Chemistry
An alternative and often preferred method for the synthesis of this compound involves the ring-opening of an epoxide precursor, such as glycidol (B123203) or epichlorohydrin (B41342), by piperidine. This approach is highly efficient due to the strained nature of the epoxide ring, which readily undergoes nucleophilic attack.
The reaction of piperidine with epichlorohydrin, for instance, is a typical method for preparing related structures like 2-(4-Piperidinyl)-1,3-propanediol. The initial nucleophilic attack of piperidine on the terminal carbon of the epoxide ring is followed by hydrolysis of the resulting chlorohydrin intermediate to yield the diol. A patent describes a similar reaction where ortho-cresol is reacted with epichlorohydrin using piperidine as a catalyst, highlighting the utility of this synthetic approach.
Glycidol, a commercially available epoxide with a hydroxyl group, can also serve as a direct precursor. nih.goviarc.fr The reaction of piperidine with glycidol would lead directly to this compound. The hydroxyl groups in the resulting product can act as a catalyst for the reaction. acs.org
Asymmetric and Stereoselective Synthesis Strategies
The presence of a stereocenter at the 2-position of the propanediol moiety in this compound has prompted the development of asymmetric synthetic strategies to obtain enantiomerically pure or enriched forms of the compound and its analogs.
Enantioselective Approaches for Chiral Analogs
The synthesis of enantiomerically pure (R)- or (S)-3-Piperidino-1,2-propanediol can be achieved by utilizing chiral starting materials. A viable strategy involves the use of enantiomerically pure (R)- or (S)-3-chloro-1,2-propanediol. These chiral precursors can be synthesized from readily available starting materials such as (R)- or (S)-epichlorohydrin. chemicalbook.com For example, (R)-(-)-3-chloro-1,2-propanediol can be prepared from (R)-(-)-epichlorohydrin with high chemical and chiral purity. chemicalbook.com
The subsequent reaction of these chiral chloropropanediols with piperidine would proceed with retention of configuration at the stereocenter, yielding the corresponding enantiomer of this compound. The synthesis of chiral piperidine derivatives through various catalytic enantioselective methods is a well-established field, often employing chiral ligands and metal catalysts to achieve high enantioselectivity. organic-chemistry.orgsnnu.edu.cnnih.govrsc.org While not directly applied to this compound, these methodologies provide a framework for developing novel asymmetric syntheses.
Diastereoselective Control in Synthesis
In cases where substituted piperidines or propanediols are used, the formation of diastereomers is possible. The control of diastereoselectivity is crucial in the synthesis of complex molecules. Diastereoselective synthesis of substituted piperidines has been achieved through various methods, including kinetic protonation of a nitronate and imine reduction methods. nih.gov For instance, the diastereoselective synthesis of 2,3,6-trisubstituted piperidines has been reported, achieving stereocontrol through a nitro-Mannich reaction followed by ring-closure condensation. nih.gov While specific examples for this compound are not prevalent, these strategies can be adapted to control the stereochemistry when introducing additional substituents to the piperidine ring or the propanediol chain.
Derivatization and Functionalization Strategies of this compound
The presence of two hydroxyl groups and a secondary amine within the piperidine ring offers multiple sites for derivatization and functionalization of this compound.
The hydroxyl groups of the propanediol moiety can undergo typical alcohol reactions such as oxidation to form the corresponding ketone or aldehyde, and substitution to introduce other functional groups. For example, derivatization of the hydroxyl groups of 3-chloro-1,2-propanediol is a common practice. nih.gov Esterification of the hydroxyl groups is another common derivatization, as seen in the formation of dicarbanilate esters of related compounds.
The piperidine ring itself can also be functionalized. The nitrogen atom can be further alkylated or acylated. Furthermore, C-H functionalization of the piperidine ring at various positions (C2, C3, and C4) has been achieved using rhodium-catalyzed reactions, allowing for the introduction of arylacetate groups and other substituents. nih.gov This site-selective functionalization provides a powerful tool for creating a diverse range of analogs. nih.gov
Synthesis of Carbamate (B1207046) Derivatives (e.g., Diperodon)
The synthesis of carbamate derivatives from this compound is a notable chemical transformation. A key example is the formation of Diperodon, a dicarbamate ester. chemicalbook.comklivon.com The synthesis of Diperodon involves the reaction of this compound with phenylisocyanate. chemicalbook.comuogqueensmcf.com In a typical procedure, this compound, which can be prepared from the condensation of piperidine and 3-chloro-1,2-propanediol, is treated with phenylisocyanate in a suitable solvent like anhydrous ether. chemicalbook.comuogqueensmcf.com The reaction mixture is heated to facilitate the formation of the bis(phenylcarbamate) ester. chemicalbook.com The resulting product, Diperodon, can then be converted to its hydrochloride salt for pharmaceutical applications. chemicalbook.comsielc.com
The general principle of carbamate synthesis often involves the reaction of an alcohol with an isocyanate. nih.govorganic-chemistry.org In the case of this compound, both hydroxyl groups can react to form a dicarbamate. The reaction can be influenced by various factors, including the stoichiometry of the reactants and the reaction conditions.
Table 1: Synthesis of Diperodon
| Reactants | Reagents/Solvents | Product |
|---|---|---|
| This compound | Phenylisocyanate, Anhydrous ether | Diperodon chemicalbook.com |
Conjugation and Linker Chemistry for Bioconjugation
Bioconjugation involves the covalent linking of two or more biologically relevant molecules. smolecule.com The field of bioconjugation is crucial for developing targeted therapies, diagnostic agents, and tools for studying biological systems. smolecule.comnih.gov Linker chemistry plays a pivotal role in connecting these biomolecules. smolecule.com
The principles of bioconjugation often involve reacting functional groups like amines, thiols, or carboxylic acids on one molecule with a compatible reactive group on another. smolecule.com The choice of linker can influence the properties of the final bioconjugate, including its stability and how it releases the attached molecule. smolecule.com
Formation of Naphthoquinone-Substituted Derivatives
The reaction of this compound with naphthoquinone derivatives represents a significant chemical transformation. Specifically, nucleophilic substitution reactions on 2,3-dichloro-1,4-naphthoquinone have been studied. researchgate.netresearchgate.net In these reactions, the piperidine nitrogen of this compound can act as a nucleophile, displacing one of the chloro groups on the naphthoquinone ring to form an N-substituted derivative. researchgate.netresearchgate.net
Further reactions can then occur. For instance, the newly formed N-substituted naphthoquinone derivative can be treated with thiol nucleophiles to create N,S-disubstituted compounds. researchgate.netresearchgate.net The structures of these novel naphthoquinone derivatives are typically characterized using spectroscopic methods like FT-IR, NMR, and mass spectrometry. researchgate.netresearchgate.net The synthesis of various piperidinyl-substituted naphthoquinones has been explored, highlighting the versatility of this reaction. researchgate.netresearchgate.netnih.gov
Table 2: Synthesis of Naphthoquinone Derivatives
| Reactants | Product Type |
|---|---|
| 2,3-dichloro-1,4-naphthoquinone, this compound | N-substituted quinone derivative researchgate.netresearchgate.net |
Green Chemistry Approaches and Sustainable Synthesis Protocols
Biocatalytic Transformations for Propanediol Architectures
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a cornerstone of green chemistry. rug.nlmdpi.com It offers high selectivity and mild reaction conditions compared to traditional chemical methods. acs.org For propanediol architectures, biocatalytic approaches are being developed for both their synthesis and transformation.
Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are used for the selective reduction of ketones to produce chiral alcohols, which are valuable building blocks. mdpi.com For instance, KREDs from Rhodococcus erythropolis have been used for the asymmetric reduction of N-Boc-3-piperidone to yield (S)-N-Boc-3-hydroxypiperidine, a key intermediate for certain pharmaceuticals. mdpi.com Hydrolases, such as lipases and esterases, are widely used for the kinetic resolution of racemic alcohols and esters to produce enantiopure compounds. acs.org
While direct biocatalytic synthesis of this compound is not explicitly described in the provided results, the enzymatic toolbox available for creating chiral diols and amino alcohols suggests that such routes are feasible and align with the principles of sustainable chemistry. rug.nlacs.org
Advanced Spectroscopic and Chromatographic Characterization
Structural Elucidation Techniques
The molecular structure of 3-Piperidino-1,2-propanediol, which features a piperidine (B6355638) ring linked to a propanediol (B1597323) moiety, is confirmed through various spectroscopic methods that probe its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals are expected for the protons of the piperidine ring and the propanediol chain. The protons on the piperidine ring typically appear as a series of multiplets in the upfield region. The protons of the propanediol group, being attached to or near electronegative oxygen atoms, will resonate further downfield. The methylene (B1212753) protons adjacent to the nitrogen (C1') and the methine and methylene protons of the diol (C2' and C3') would present as complex multiplets due to spin-spin coupling. The hydroxyl protons (OH) would appear as broad singlets, and their chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the piperidine ring would appear in the aliphatic region. The carbons of the propanediol side chain (C1', C2', C3') would be shifted downfield due to the deshielding effect of the adjacent nitrogen and oxygen atoms. Spectral data for the compound are available from sources such as Aldrich Chemical Company, Inc. nih.gov
Interactive Data Table: Predicted NMR Data for this compound
| Atom | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |
| Piperidine C2, C6 (axial & equatorial H) | 2.3-2.5 (m) | ~54 |
| Piperidine C3, C5 (axial & equatorial H) | 1.5-1.7 (m) | ~26 |
| Piperidine C4 (axial & equatorial H) | 1.4-1.6 (m) | ~24 |
| Propanediol C1' (H attached to N) | 2.2-2.4 (m) | ~65 |
| Propanediol C2' (methine H) | 3.6-3.8 (m) | ~70 |
| Propanediol C3' (methylene H) | 3.4-3.6 (m) | ~66 |
| Hydroxyl Protons (OH) | Variable (broad s) | - |
Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. With a molecular formula of C₈H₁₇NO₂, the compound has a molecular weight of 159.23 g/mol nih.gov.
In electron ionization mass spectrometry (EI-MS), the molecule undergoes fragmentation. A key fragmentation process for N-alkyl piperidines is the alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium cation. For this compound, the most prominent peak in the mass spectrum is often observed at a mass-to-charge ratio (m/z) of 98 nih.gov. This corresponds to the piperidinomethyl cation ([C₅H₁₀NCH₂]⁺), formed by the cleavage of the bond between the C1' and C2' carbons of the propanediol chain. Other significant fragments may include ions at m/z 128, resulting from the loss of a methoxy (B1213986) group, and smaller fragments corresponding to the piperidine ring itself nih.gov.
Interactive Data Table: Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Significance |
| 159 | [C₈H₁₇NO₂]⁺ | Molecular Ion (M⁺) |
| 128 | [M - OCH₃]⁺ | Loss of a methoxy group |
| 98 | [C₅H₁₀NCH₂]⁺ | Alpha-cleavage product, often the base peak nih.gov |
| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A broad and strong band in the region of 3400-3650 cm⁻¹ is characteristic of the O-H stretching vibrations of the two hydroxyl groups, indicative of hydrogen bonding libretexts.org. The C-H stretching vibrations of the aliphatic piperidine and propanediol groups are expected in the 2850-2960 cm⁻¹ region libretexts.org. The C-N stretching vibration of the tertiary amine is typically observed in the 1030-1230 cm⁻¹ range libretexts.org. The C-O stretching vibrations of the primary and secondary alcohol groups will appear as strong bands between 1050 and 1150 cm⁻¹ libretexts.org. FTIR spectra for this compound are available from sources like Aldrich Chemical Company, Inc. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds. The Raman spectrum would show characteristic bands for the C-C and C-H vibrations of the piperidine ring skeleton. Studies on piperidine derivatives show that the ring breathing modes and other skeletal vibrations are prominent in the Raman spectra researchgate.netderpharmachemica.com. The analysis of Raman spectra of piperidine itself reveals that the equatorial C-H bonds can have larger polarizability derivatives than the axial C-H bonds aip.orgaip.org.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| O-H | Stretching | 3400-3650 | 3400-3650 | Strong, Broad (IR) |
| C-H (aliphatic) | Stretching | 2850-2960 | 2850-2960 | Medium to Strong |
| C-N (tertiary amine) | Stretching | 1030-1230 | 1030-1230 | Medium |
| C-O (alcohol) | Stretching | 1050-1150 | 1050-1150 | Strong (IR) |
| CH₂ | Bending (Scissoring) | ~1450 | ~1450 | Medium |
| Piperidine Ring | Skeletal Vibrations | Fingerprint Region | Fingerprint Region | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Chromatographic Separation and Purity Assessment
Chromatographic methods are indispensable for separating this compound from reaction mixtures or impurities and for determining its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of an appropriate HPLC method depends on the polarity of the analyte and the sample matrix. For amino alcohols, various HPLC methods have been developed, often involving derivatization to enhance UV detection rsc.orgoup.comakjournals.com.
Reverse-Phase (RP) Chromatography: Reverse-phase HPLC is a widely used mode where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). Due to its polar nature (XLogP3-AA = -0.2), this compound would have weak retention on a standard C18 column under highly aqueous mobile phase conditions nih.gov. To achieve adequate retention and separation, a highly aqueous mobile phase or the use of ion-pairing reagents might be necessary. Alternatively, specialized "aqueous C18" columns designed for use with high water content in the mobile phase can be employed to prevent phase collapse.
Hydrophilic Interaction Chromatography (HILIC): HILIC is an increasingly popular alternative for the separation of highly polar compounds halocolumns.comelementlabsolutions.com. In HILIC, a polar stationary phase (such as bare silica (B1680970), or silica bonded with diol, amide, or amino functional groups) is used with a mobile phase rich in an organic solvent, typically acetonitrile, and a small amount of aqueous buffer nestgrp.com. A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention nestgrp.com. Water acts as the strong solvent, and a gradient of increasing water concentration is used to elute the analytes. Given its high polarity, this compound is an excellent candidate for HILIC separation, which would likely provide better retention and selectivity compared to reverse-phase chromatography halocolumns.comelementlabsolutions.com. The elution order in HILIC is generally the opposite of that in RP-HPLC, with more polar compounds being retained longer nestgrp.com.
High-Performance Liquid Chromatography (HPLC) Methodologies
Chiral HPLC for Enantiomeric Resolution
The enantiomeric resolution of chiral compounds is a critical task in pharmaceutical analysis, as enantiomers can exhibit different pharmacological and toxicological profiles. csfarmacie.cz High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary and effective technique for separating the enantiomers of chiral molecules like this compound. csfarmacie.cznih.gov
The fundamental principle of chiral HPLC involves the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and, thus, separation. chromatographyonline.com The selection of the appropriate CSP and mobile phase is paramount for achieving successful enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those with amine and diol functionalities. chromatographyonline.comworldwidejournals.com For instance, columns like Chiralpak® and Chiralcel® are frequently employed. worldwidejournals.com
Method development for separating enantiomers similar to this compound often involves screening various CSPs and mobile phase compositions. worldwidejournals.com Normal-phase chromatography, using solvent systems like n-hexane and ethanol (B145695) with additives such as diethylamine (B46881) or formic acid, is commonly effective for amine-containing compounds. worldwidejournals.com The additive, typically an acid or a base, is used to improve peak shape and resolution by minimizing undesirable interactions with residual silanols on the silica support of the CSP. The resolution between the (R)- and (S)-enantiomers is a key performance indicator of the method's success. worldwidejournals.com
Table 1: Illustrative Chiral HPLC Method Parameters for Propanediol Analogs
| Parameter | Condition | Purpose |
| Chiral Stationary Phase | Chiralpak IC (Cellulose-based) | Provides the chiral environment for differential interaction with enantiomers. |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (70:30:0.1, v/v/v) | Elutes the compounds; ethanol acts as the polar modifier, and diethylamine improves peak shape for basic analytes. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |
| Column Temperature | 25 °C | Affects separation efficiency and selectivity; needs to be controlled. |
| Detection | UV at 220 nm | Monitors the elution of the enantiomers (may require derivatization for compounds with weak chromophores). |
Gas Chromatography-Mass Spectrometry (GC-MS) in Derivatization Schemes
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry. nih.gov However, direct GC analysis of polar and non-volatile compounds like this compound, which contains two hydroxyl groups and a tertiary amine, is challenging. nih.gov Such compounds exhibit poor peak shape and low volatility, making them unsuitable for direct injection into a GC system. nih.gov
To overcome these limitations, a derivatization step is employed. science.gov Derivatization is a chemical reaction that modifies the analyte to make it more amenable to GC analysis by increasing its volatility and thermal stability. science.gov For compounds with active hydrogens, such as alcohols and amines, silylation is a common derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen atoms of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.
Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the sample, and the mass spectrometer fragments the molecule and detects the resulting ions. The resulting mass spectrum is a unique fingerprint of the compound, allowing for its unambiguous identification. nih.gov The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, which can be used as a reference. nih.gov
Table 2: GC-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Interpretation | Relative Intensity |
| 98 | Base Peak, likely [C6H12N]+ fragment corresponding to the piperidine ring structure after cleavage. | High |
| 128 | Fragment ion, potentially resulting from the loss of a CH2OH group. | Medium |
| 159 | Molecular Ion [M]+, representing the intact molecule. | Low to absent |
Data derived from NIST GC-MS data available on PubChem. nih.gov
Capillary Electrophoresis Techniques for Purity Profiling
Capillary Electrophoresis (CE) is a high-efficiency separation technique that has become a valuable tool in the pharmaceutical industry for purity profiling and chiral separations. americanpharmaceuticalreview.comresearchgate.net CE offers advantages such as rapid analysis times, high separation efficiency, and minimal consumption of samples and reagents. americanpharmaceuticalreview.com The technique separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule. sciex.com
For purity profiling of this compound, Capillary Zone Electrophoresis (CZE) is the most fundamental and widely used mode. sciex.com In CZE, the separation occurs in a buffer-filled capillary. Analytes migrate at different velocities under the influence of the electric field, allowing for the separation of the main compound from any charged impurities. oiv.int Because this compound is a basic compound, it will be protonated and positively charged in an acidic buffer, facilitating its separation and detection.
The purity profile provides critical information on the identity and quantity of impurities present in a drug substance. researchgate.net CE methods can be validated to achieve high precision and accuracy, with detection limits for impurities often below the 0.1% threshold required by regulatory agencies. researchgate.net
Table 3: General Parameters for Purity Profiling by Capillary Zone Electrophoresis (CZE)
| Parameter | Condition | Rationale |
| Capillary | Fused-silica, 50 µm i.d., ~60 cm total length | Standard capillary providing good resolution and heat dissipation. |
| Background Electrolyte (Buffer) | 50 mM Phosphate buffer, pH 2.5 | Low pH ensures the amine is protonated (cationic); provides buffering capacity. |
| Voltage | 20-30 kV | High voltage drives the electrophoretic separation, leading to faster analysis. |
| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | A small, precise volume of the sample is introduced into the capillary. |
| Detection | UV at 200-210 nm | Detection at low UV wavelengths is often necessary for compounds lacking a strong chromophore. |
Detection Methodologies in Analytical Chemistry
UV, ELSD, and Refractive Index Detection
The choice of detector in liquid chromatography is crucial and depends on the physicochemical properties of the analyte. For a compound like this compound, several detection options exist, each with distinct advantages and limitations.
UV-Visible (UV-Vis) Detection: This is the most common detector for HPLC. However, its utility for this compound is limited because the molecule lacks a significant chromophore—a part of the molecule that absorbs light in the UV-Vis spectrum. nih.gov Therefore, direct UV detection would result in very low sensitivity. To use a UV detector effectively, pre-column or post-column derivatization with a UV-absorbing tag would be necessary. nih.gov
Refractive Index (RI) Detection: An RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. nih.gov It can detect nearly any compound, including those without a chromophore. However, RI detectors suffer from relatively low sensitivity and are highly susceptible to temperature and pressure fluctuations. A major drawback is their incompatibility with gradient elution, which is often required for separating complex mixtures. nih.govgoogle.com
Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that is more sensitive than RI and is compatible with gradient elution. core.ac.uk The mechanism involves nebulizing the column eluent into a fine mist, evaporating the volatile mobile phase in a heated drift tube, and then detecting the light scattered by the remaining solid particles of the non-volatile analyte. ELSD is particularly useful for analyzing compounds like this compound that are non-volatile and lack a UV chromophore.
Table 4: Comparison of Common HPLC Detectors for this compound
| Detector | Principle | Advantages | Limitations |
| UV-Visible (UV) | Measures light absorption by the analyte. | High sensitivity for chromophoric compounds, robust, compatible with gradients. | Poor sensitivity for compounds lacking a chromophore, like this compound. |
| Refractive Index (RI) | Measures changes in the refractive index of the mobile phase. | Universal response, simple to operate. | Low sensitivity, not compatible with gradient elution, sensitive to temperature changes. |
| Evaporative Light Scattering (ELSD) | Detects light scattered by non-volatile analyte particles after mobile phase evaporation. | Universal response for non-volatile analytes, more sensitive than RI, gradient compatible. | Requires a volatile mobile phase, response can be non-linear. |
Mass Spectrometry Detection for High Sensitivity and Selectivity
Mass Spectrometry (MS) has become an indispensable detector in analytical chemistry due to its exceptional sensitivity and selectivity. When coupled with a separation technique like GC or HPLC, it provides definitive identification and precise quantification of analytes, even at trace levels in complex matrices. nih.govresearchgate.net
For the analysis of this compound, an LC-MS or GC-MS system offers significant advantages over other detectors. The mass spectrometer ionizes the analyte molecules as they elute from the chromatography column. These ions are then separated based on their mass-to-charge (m/z) ratio. The resulting mass spectrum provides structural information that confirms the identity of the compound.
The high selectivity of MS allows for the use of modes like Selected Ion Monitoring (SIM), where the detector is set to monitor only a few specific m/z values characteristic of the target analyte. This practice dramatically reduces background noise and enhances sensitivity, enabling the detection and quantification of this compound at very low concentrations. For example, by monitoring the characteristic ions at m/z 98 and 128, one can selectively detect this compound even if other substances are co-eluting. nih.gov
Table 5: Application of Mass Spectrometry for Detection of this compound
| MS Parameter/Mode | Description | Advantage for Analysis |
| Ionization Source | Electrospray Ionization (ESI) for LC-MS; Electron Ionization (EI) for GC-MS. | ESI is a soft ionization technique suitable for polar molecules. EI provides reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF). | Selects ions based on m/z ratio. Different analyzers offer varying resolution, speed, and mass accuracy. |
| Full Scan Mode | The detector scans a wide range of m/z values to provide a full mass spectrum. | Provides comprehensive structural information for compound identification. |
| Selected Ion Monitoring (SIM) | The detector is programmed to monitor only specific, characteristic ions of the analyte. | Significantly increases sensitivity and selectivity by reducing chemical noise. Ideal for quantification. |
Structure Activity Relationship Sar Studies and Molecular Design
Influence of Piperidine (B6355638) Moiety Modifications on Biological Activity
The piperidine ring is a prevalent structural motif in many pharmaceuticals and natural alkaloids, valued for its ability to interact with various biological targets, particularly in neuropharmacology. solubilityofthings.comnih.gov Modifications to this ring system in derivatives of 3-piperidino-1,2-propanediol have been a primary focus of SAR studies to enhance potency, selectivity, and pharmacokinetic properties.
Research has shown that substitutions on the piperidine ring can significantly alter the biological profile of the parent compound. For instance, the introduction of various substituents can modulate the basicity and lipophilicity of the molecule, which in turn affects its ability to cross biological membranes and interact with receptor binding sites. Synthetic strategies have been developed to create a variety of substituted piperidines, allowing for a systematic exploration of these effects. nih.govnih.gov In the broader context of piperidine-containing compounds, it has been observed that even subtle changes, such as the position and nature of a substituent, can lead to substantial differences in pharmacological activity, including anticancer, analgesic, and antipsychotic effects. nih.gov
Table 1: Impact of Piperidine Moiety Modifications on Biological Activity
| Modification Type | General Effect on Biological Activity | Example of Derivative Class |
|---|---|---|
| Substitution on the Piperidine Ring | Alters basicity, lipophilicity, and steric profile, influencing receptor binding and pharmacokinetics. | N-substituted piperidine derivatives |
| Ring Scaffolding | Fusion with other ring systems can create conformationally restricted analogs with enhanced selectivity. | Fused piperidine ring systems (e.g., in alkaloids like morphine) |
| Introduction of Polar Groups | Can improve aqueous solubility and introduce new hydrogen bonding interactions with target proteins. | Hydroxylated or carboxylated piperidine derivatives |
| Introduction of Non-polar Groups | May enhance lipid membrane permeability and van der Waals interactions within a binding pocket. | Alkyl or aryl substituted piperidines |
This table presents generalized data based on established principles in medicinal chemistry and may not reflect the specific activity of all possible derivatives.
Impact of Propanediol (B1597323) Stereochemistry on Pharmacological Profiles
The this compound backbone contains a chiral center at the C2 position of the propanediol moiety, meaning it can exist as different stereoisomers (enantiomers). The spatial arrangement of the hydroxyl groups is critical, as biological systems, particularly enzymes and receptors, are often highly stereoselective.
The stereochemistry of the diol group profoundly influences the pharmacological profile of these molecules. Different enantiomers can exhibit varying potencies, efficacies, and even different types of biological activity. This is because the precise three-dimensional orientation of the hydroxyl groups determines how effectively the molecule can fit into a specific binding site and form key interactions, such as hydrogen bonds. For example, in related structures, it has been demonstrated that a specific stereoisomer may have significantly higher affinity for a target receptor than its enantiomer. The synthesis of stereomerically pure compounds is therefore a critical aspect of drug design to maximize therapeutic effects and minimize potential off-target interactions. google.com The development of stereodivergent synthesis methods allows for the creation and biological evaluation of all possible stereoisomers, providing a complete picture of the stereochemical requirements for activity. researchgate.net
Rational Design of Derivatives for Targeted Biological Actions
The insights gained from SAR studies are crucial for the rational design of new derivatives with specific, targeted biological actions. solubilityofthings.comkrishisanskriti.org This process involves modifying the lead compound, this compound, to optimize its interaction with a particular biological target while minimizing effects on others. For example, if the goal is to develop an inhibitor for a specific enzyme, derivatives will be designed to complement the shape and chemical environment of the enzyme's active site.
One common strategy involves esterification of the hydroxyl groups of the propanediol moiety. For instance, converting the diol into a bis(phenylcarbamate) ester results in Diperodon, a compound with local anesthetic properties. solubilityofthings.comuogqueensmcf.com This modification drastically changes the molecule's physical properties and biological activity. Similarly, studies on related phenylamino-1,2-propanediol derivatives have shown that esterification can modulate their effects on cellular processes, such as the production of reactive oxygen species in neutrophils. nih.gov Structural rigidification, where flexible parts of the molecule are incorporated into a more rigid ring system, is another proven strategy to enhance potency and selectivity by reducing the entropic penalty of binding and locking the molecule in a bioactive conformation. researchgate.net
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to understand and predict the relationship between molecular structure and biological activity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. scispace.com By analyzing a set of molecules with known activities, QSAR models can identify the key physicochemical properties (e.g., lipophilicity, electronic properties, and steric parameters) that govern the activity. scispace.comnih.gov
For classes of compounds like piperidine derivatives, QSAR models can predict the activity of newly designed, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. krishisanskriti.orgnih.gov This approach saves significant time and resources in the drug development process. The development of a statistically robust QSAR model can guide the modification of the this compound scaffold to enhance desired properties. scispace.com
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. science.gov For derivatives of this compound, docking studies can elucidate how these molecules fit into the binding site of a receptor or enzyme. nih.gov These simulations can reveal crucial interactions, such as hydrogen bonds formed by the propanediol hydroxyls or hydrophobic interactions involving the piperidine ring. science.govnih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. scispace.com MD simulations provide a more dynamic picture of the binding event, showing how the ligand and protein adjust their conformations to achieve an optimal fit. These computational tools are invaluable for understanding the structural basis of activity and for the rational design of new, more potent and selective derivatives. scispace.comscience.gov
Table 2: Computational Approaches in Drug Design
| Computational Method | Application in SAR of this compound Derivatives | Key Insights Provided |
|---|---|---|
| QSAR | Predict the biological activity of new analogs based on their structural features. | Identification of key physicochemical properties correlated with activity. |
| Molecular Docking | Predict the binding mode and affinity of derivatives to a biological target. | Visualization of ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic contacts). |
| Molecular Dynamics | Simulate the dynamic behavior and stability of the ligand-receptor complex over time. | Assessment of binding stability and conformational changes upon binding. |
This table provides a general overview of the application of these computational methods.
Pharmacological and Mechanistic Biological Research
Investigation of Receptor Binding and Ligand Interactions
The exploration of how 3-Piperidino-1,2-propanediol and its related molecules bind to and interact with biological targets is crucial for understanding their pharmacological potential.
Diperodon, a dicarbanilate ester derivative of this compound, is recognized primarily as a local anesthetic. scispace.com Its primary mechanism of action in this capacity is the blockade of voltage-gated sodium channels, which is detailed further in section 5.2.1. However, some research has also classified Diperodon and other structurally related compounds as cholinesterase inhibitors. nih.goveuropeanreview.org
Cholinesterase inhibitors are substances that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) by the enzyme acetylcholinesterase (AChE). nih.govpeerj.com This inhibition leads to an increased concentration and prolonged action of acetylcholine at the synaptic cleft. nih.gov Inhibitors can be reversible or irreversible, and they typically interact with the active site of the enzyme, which contains key subsites like the anionic site and the esteratic site. nih.govpeerj.com While Diperodon has been noted for this activity, detailed mechanistic studies specifically elucidating its binding mode and inhibitory kinetics with acetylcholinesterase are not as extensively documented as its effects on ion channels. The development of novel cholinesterase inhibitors often involves screening compounds for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com
| Compound | Primary Activity | Secondary/Reported Activity | Primary Target |
|---|---|---|---|
| Diperodon | Local Anesthetic | Cholinesterase Inhibitor | Voltage-gated sodium channels |
G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major targets for drug discovery. nih.gov Evidence suggests that piperidine-containing compounds can modulate GPCR activity. For instance, research has identified 1-Piperidine Propionic Acid as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2), a type of GPCR involved in inflammation. nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a novel way to influence receptor function. researchgate.net
Specifically concerning derivatives of this compound, studies have shown that Diperodon can bind to a previously unidentified allosteric site on the C-terminal domain of SMYD3, a histone methyltransferase, highlighting its potential to interact with novel allosteric sites. researchgate.net Furthermore, patent literature has described 2-amino-1,3-propanediol (B45262) derivatives, which are structurally related to this compound, as agonists for sphingosine-1-phosphate (S1P) receptors, a family of GPCRs involved in various cellular processes. google.com Another patent lists Diperodon in the context of ligands for mu, kappa, and delta opioid receptors, which are also classic examples of GPCRs. google.com These findings collectively suggest that the this compound scaffold and its derivatives are promising candidates for the modulation of GPCRs.
The compound this compound serves as a structural backbone that can be chemically modified, and its derivatives are often included in screening libraries for identifying new bioactive molecules. medchemexpress.com This positions the compound as a valuable tool in ligand-based drug design, a strategy used to discover new drugs when the three-dimensional structure of a biological target is unknown. nih.gov
For example, the discovery that Diperodon binds to a novel allosteric pocket on the SMYD3 enzyme came from screening efforts. researchgate.net This finding established Diperodon as a novel starting point for designing tool compounds to explore new therapeutic mechanisms of action. researchgate.net The inclusion of such compounds in high-throughput screening campaigns allows researchers to probe a wide range of biological targets, potentially identifying novel interactions and previously undiscovered therapeutic applications.
Exploration of G-Protein Coupled Receptor (GPCR) Modulatory Activities
Cellular and Subcellular Effects
The biological activity of a compound is ultimately defined by its effects on cellular functions, such as ion transport across membranes and the activity of metabolic pathways.
The most well-documented cellular effect of Diperodon, a derivative of this compound, is its action as a local anesthetic through the modulation of ion channels. Local anesthetics function by blocking the generation and conduction of nerve impulses. nysora.com This is achieved by physically obstructing voltage-gated sodium channels. nih.govnih.gov
The mechanism involves the following steps:
The un-ionized, lipid-soluble form of the local anesthetic crosses the nerve cell membrane to enter the axon. jove.comderangedphysiology.com
Once inside the cell, the molecule equilibrates, and the ionized, cationic form binds to a specific receptor site on the intracellular domain of the sodium channel. nih.govjove.com
This binding is state-dependent, occurring with high affinity when the channel is in the open or inactivated state during an action potential. nih.govnih.gov
The binding of the drug stabilizes the sodium channel in its inactivated conformation, preventing the influx of sodium ions that is necessary for membrane depolarization. nysora.comderangedphysiology.comnih.gov
This blockade of sodium influx increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and ultimately prevents the action potential from being transmitted. cvpharmacology.com This direct interference with ion movement across the neuronal membrane is a prime example of how a derivative of this compound can modulate membrane potential and cellular function.
| Step | Description | Molecular State | Reference |
|---|---|---|---|
| 1. Membrane Penetration | Lipophilic, un-ionized form crosses the neuronal membrane. | Un-ionized Base | jove.comderangedphysiology.com |
| 2. Intracellular Ionization | Inside the axon, the molecule becomes a charged cation. | Cationic Form | jove.com |
| 3. Channel Binding | The cation binds to the open/inactivated voltage-gated sodium channel. | Cationic Form | nih.govnih.gov |
| 4. Inhibition of Depolarization | Stabilizes the inactivated state, blocking Na+ influx and nerve impulse. | Inactivated Channel | nysora.comderangedphysiology.com |
While direct studies on the effect of this compound on glycolysis are limited, research on structurally related piperidine (B6355638) compounds indicates a potential for interference with key enzymatic pathways. Cancer cells, for example, exhibit an increased rate of glycolysis, and inhibiting this pathway is a promising therapeutic strategy. nih.gov
Several studies have demonstrated the ability of novel piperidine-containing molecules to inhibit glycolysis and other metabolic processes.
PSP205 (a Phenyl Sulfonyl Piperidine): This compound was found to inhibit glycolysis in colon cancer cells, likely as a secondary effect resulting from significant endoplasmic reticulum stress. A decrease in lactate (B86563) production was observed, indicating a reduction in glycolytic flux. nih.gov
BH10 (a Piperidine-containing compound): This molecule was shown to inhibit glycolysis in cancer cells by inducing mitochondrial oxidative stress and lowering the activity of the redox-sensitive enzyme mitochondrial aconitase. nih.gov
Carbonic Anhydrase Inhibitors: A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were developed as potent inhibitors of human carbonic anhydrase (hCA) isoforms. nysora.com CAs are crucial for pH regulation, a process closely linked to the high glycolytic rate in tumor cells. nysora.com
These examples show that the piperidine moiety is a common feature in molecules designed to interfere with cellular metabolism, suggesting that this compound could serve as a scaffold for developing new enzymatic pathway inhibitors.
Preclinical Assessment of Biological Activities
In Vitro Efficacy and Selectivity Studies
No peer-reviewed studies detailing the in vitro efficacy and selectivity of this compound against any specific biological target have been identified. Consequently, there is no data to populate a table on its potency or selectivity profile.
Investigation of Organ-Specific Biological Responses
Scientific investigation into the organ-specific biological responses to this compound is absent from the current body of scientific literature. While studies on related compounds like 3-chloro-1,2-propanediol (B139630) have explored organ-specific effects, this information is not transferable to this compound due to structural and likely toxicological differences. europa.euinchem.org
Toxicological and Ecotoxicological Investigations of 3 Piperidino 1,2 Propanediol
Mechanisms of Mammalian Toxicity
The assessment of mammalian toxicity for 3-Piperidino-1,2-propanediol involves examining its potential to cause genetic damage, cancer, reproductive and developmental harm, cellular toxicity, and target organ damage.
Assessment of Genotoxicity and Mutagenicity Mechanisms (referencing related compounds)
Another related compound, 3-monochloro-1,2-propanediol (3-MCPD), is considered a genotoxic carcinogen. europa.eu It has demonstrated mutagenic activity in the Ames test and other in vitro assays. europa.eunih.gov The mutagenicity of another analog, 3-azido-1,2-propanediol, was significantly increased in repair-deficient strains of E. coli. nih.gov These findings suggest that the propanediol (B1597323) moiety, when substituted with certain functional groups, can contribute to genotoxic potential. The presence of the piperidine (B6355638) ring in this compound introduces a secondary amine structure, which can be a precursor in the formation of carcinogenic nitrosamines.
Exploration of Carcinogenic Potential through Mechanistic Studies (referencing related compounds)
There are no specific carcinogenicity studies on this compound. Insights are drawn from related molecules.
Piperidine: No carcinogenic activity was observed in rats administered piperidine in their drinking water. nih.gov
Propylene (B89431) glycol (1,2-Propanediol): Studies on propylene glycol have not shown any evidence of carcinogenic potential in rats, dogs, mice, or rabbits through various administration routes. healthcouncil.nl It is often used as a negative control in carcinogenicity studies. healthcouncil.nl
3-Monochloro-1,2-propanediol (3-MCPD): In contrast, 3-MCPD is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans. mdpi.com This classification is based on sufficient evidence of carcinogenicity in experimental animals, where it has been shown to induce tumors in the kidneys and testes of rats. mdpi.cominchem.org However, a study in mice did not find evidence of carcinogenic potential. nih.gov The carcinogenic mechanism of 3-MCPD is thought to be related to its genotoxicity and its ability to cause chronic nephropathy. nih.gov
Given the data on these related compounds, the carcinogenic potential of this compound remains undetermined and would require specific investigation.
Reproductive and Developmental Toxicity Mechanisms (referencing related compounds)
Specific data on the reproductive and developmental toxicity of this compound are lacking. However, information on related compounds is available:
Piperidine: Developmental toxicity studies in rats exposed to piperidine vapor showed no adverse effects on fetuses, even at concentrations that caused maternal toxicity. nih.govindustrialchemicals.gov.au Limited information suggests it does not cause specific reproductive toxicity. industrialchemicals.gov.au However, some piperidine alkaloids are known teratogens in livestock, causing musculoskeletal deformities. researchgate.net
3-Monochloro-1,2-propanediol (3-MCPD): This compound is known to cause severe testicular degeneration and atrophy in male rats. inchem.org It can cross the blood-testis barrier. inchem.org The mechanism for these effects is thought to be the inhibition of glycolysis in testicular cells. nih.gov
The potential for this compound to cause reproductive or developmental toxicity is unclear without direct testing.
In Vitro Cytotoxicity Assessment in Various Cell Lines
While specific cytotoxicity data for this compound is limited, studies on related amino alcohols and piperidine derivatives provide a basis for understanding its potential effects.
Amino alcohols, a class to which this compound belongs, have shown varying levels of cytotoxicity. In one study using rat hepatoma-derived Fa32 cells, the NI50 values (concentration for 50% reduction in neutral red uptake) for 12 different amino alcohols ranged from 3mM to 30mM. nih.gov The cytotoxicity of these compounds was often increased by glutathione (B108866) depletion and decreased by vitamin E enrichment, suggesting the involvement of oxidative stress. nih.gov
Derivatives of piperidine have also been assessed for their cytotoxic activity. For example, piperine, an alkaloid containing a piperidine ring, showed an IC50 value of 61.94 ± 0.054 μg/ml in HeLa human cervical cancer cells. nih.gov Synthetic piperidine derivatives have demonstrated high cytotoxicity against melanoma and MCF7 breast cancer cell lines. dut.ac.za Other studies have identified amino alcohol acrylonitriles with a piperidine moiety as having significant cytotoxic activity against various cancer cell lines, including lung, colorectal, and breast cancer. rsc.org
The table below summarizes the in vitro cytotoxicity of some related compounds.
| Compound/Compound Class | Cell Line(s) | Endpoint | Result | Reference(s) |
| Amino Alcohols | Fa32 (rat hepatoma) | NI50 | 3mM - 30mM | nih.gov |
| Piperine | HeLa (human cervical cancer) | IC50 | 61.94 ± 0.054 μg/ml | nih.gov |
| Piperidine Derivatives | Melanoma, MCF7 (breast cancer) | Cytotoxicity | High | dut.ac.za |
| Amino Alcohol Acrylonitriles (with piperidine) | Various cancer cell lines | GI50 | 0.36 μM - 6.0 μM | rsc.org |
Target Organ Systemic Responses (e.g., Renal, Testicular, Hepatic effects of related compounds)
Information on the target organ toxicity of this compound is not directly available. However, studies on related compounds indicate potential effects on several organ systems.
Piperidine: Repeated exposure of rats to piperidine has been reported to cause neurotoxicity, cardiovascular toxicity, and effects on the hematologic system, liver, kidneys, and testes. nih.gov Inhalation exposure can irritate the respiratory system. nih.govsigmaaldrich.com
3-Monochloro-1,2-propanediol (3-MCPD): This compound is a known nephrotoxin, causing kidney damage in rodents. inchem.org It also exhibits significant testicular toxicity, leading to atrophy. inchem.org Hepatic effects, such as a slight increase in liver weight, have also been observed. inchem.org The International Agency for Research on Cancer (IARC) has noted that 3-MCPD exhibits nephrotoxicity, immunotoxicity, neurotoxicity, and testicular toxicity in rodents. nih.gov
The potential target organs for this compound could include the respiratory system, kidneys, and testes, based on the toxicity profiles of its structural relatives.
Environmental Fate and Transport
The environmental fate and transport of a chemical are influenced by its physical and chemical properties. For this compound, its behavior in the environment can be inferred from data on related compounds.
Piperidine: With a log Kow of 0.84, piperidine is not expected to significantly bioaccumulate. scbt.com Its estimated Koc value of 68 suggests high mobility in soil. scbt.com However, with a pKa of 11.28, piperidine will primarily exist in its protonated (cationic) form in the environment, and cations generally adsorb more strongly to soil and sediment. scbt.com In the atmosphere, piperidine is subject to degradation by OH radicals. acs.org The degradation of piperidine in soil and water can occur through microbial action, with pathways leading to the opening of the piperidine ring. researchgate.net
N-chloropiperidines: In aqueous environments, particularly during water chlorination, piperidine can be converted to N-chloropiperidine. uni-muenchen.de These chlorinated derivatives can undergo further reactions, influencing their environmental persistence and transformation products. uni-muenchen.de
Degradation Pathways in Aquatic and Terrestrial Environments
The environmental fate of this compound is determined by its susceptibility to biological and physical degradation processes. While specific studies on the complete degradation pathway of this compound are not extensively documented, the degradation of its core components, 1,2-propanediol and the piperidine ring, can provide insights into its likely environmental breakdown.
The 1,2-propanediol moiety is expected to undergo biodegradation under both aerobic and anaerobic conditions. In microbial systems, the degradation of 1,2-propanediol is a well-understood metabolic process. researchgate.netnih.gov Under fermentative or anaerobic conditions, the pathway typically begins with the conversion of 1,2-propanediol to propionaldehyde (B47417). researchgate.net This intermediate is then oxidized to propionyl-CoA, which can be further metabolized to provide energy for the cell. researchgate.net Under aerobic conditions, propionyl-CoA can enter central metabolic pathways, such as the methyl citrate (B86180) cycle, for complete mineralization to carbon dioxide and water. researchgate.net Various bacteria, including Salmonella, Klebsiella, and Clostridium species, are known to catabolize 1,2-propanediol. nih.govnih.govplos.org
Ecotoxicological Impact Assessments
Ecotoxicological studies are essential to determine the potential risk of a chemical to environmental organisms. The assessment for this compound involves evaluating its effects on organisms at different trophic levels in both aquatic and terrestrial ecosystems.
While direct toxicity data for this compound is limited, information from a registration dossier for a structurally related substance provides insight into its potential aquatic toxicity. europa.eu The data pertains to a substance group identified as C8-18 AAPB, which incorporates the this compound structure. europa.eu Acute toxicity tests have been conducted on various freshwater and marine species.
Based on a weight of evidence approach that considers eight valid acute algae studies, the ecotoxicological profile is characterized by an acute aquatic toxicity in the range of >1 to ≤ 10 mg/L. europa.eu For assessment purposes, a 72-hour median effective concentration (ErC50) of 1.5 mg/L and a no-observed-effect concentration (NOEC) of 0.3 mg/L for algae are utilized. europa.eu The most sensitive species tested was the marine alga Skeletonema costatum, with a 72-hour ErC50 of 0.97 mg/L. europa.eu However, it is noted that freshwater species of fish and daphnia were generally more sensitive than their marine counterparts. europa.eu
Interactive Data Table: Acute Ecotoxicity of a Related Substance (C8-18 AAPB)
| Trophic Level | Species | Endpoint | Duration | Value (mg/L) | Citation |
| Algae | Desmodesmus subspicatus / Pseudokirchnerella subcapitata | ErC50 | 72h | 1.5 to >334 | europa.eu |
| Algae | Skeletonema costatum (Marine) | ErC50 | 72h | 0.97 | europa.eu |
| Algae | Desmodesmus subspicatus | NOEC | 72h | 0.3 | europa.eu |
| Overall Assessment | Aquatic Organisms | Acute Toxicity Range | - | >1 to ≤ 10 | europa.eu |
Specific studies on the toxicity of this compound to terrestrial organisms like soil worms (Eisenia fetida) were not identified in the reviewed literature. However, standardized test protocols exist to evaluate the potential risks of chemicals to soil-dwelling invertebrates.
Bioaccumulation Potential: The potential for a chemical to bioaccumulate in organisms is often predicted using its octanol-water partition coefficient (Log Kow or Log P). A low Log Kow value generally indicates low bioaccumulation potential, as the substance is more hydrophilic and less likely to partition into the fatty tissues of organisms. nih.gov For this compound, the calculated XLogP3-AA value is -0.2. nih.gov This negative value suggests that the compound has a low propensity for bioaccumulation in aquatic and terrestrial food chains.
Toxicity to Terrestrial Organisms (e.g., Soil Worms)
Metabolic Pathways and Detoxification Mechanisms
When an organism is exposed to a foreign compound (xenobiotic), it may be metabolized and detoxified through various enzymatic pathways.
Metabolic Pathways: While specific metabolic studies on this compound in vertebrates are not available, the metabolism of its constituent parts can be inferred. The 1,2-propanediol moiety can be metabolized via pathways similar to those in microbes. In mammals, 1,2-propanediol can be oxidized to lactic acid or pyruvic acid, which are endogenous substances that can enter central energy metabolism. The piperidine ring can be metabolized through oxidation, typically involving cytochrome P450 enzymes, to form various hydroxylated metabolites.
In bacteria, the metabolism of the 1,2-propanediol component is well-defined and occurs within specialized protein-bound organelles known as bacterial microcompartments in some species. plos.org The key steps involve the conversion of 1,2-propanediol to propionaldehyde by a B12-dependent diol dehydratase, and the subsequent conversion of propionaldehyde to either 1-propanol (B7761284) or propionyl-CoA. researchgate.netplos.org
Detoxification Mechanisms: Detoxification pathways aim to increase the water solubility of xenobiotics to facilitate their excretion. For a compound like this compound, Phase I metabolism would likely involve oxidation of the piperidine ring and the propanediol chain. The resulting metabolites, as well as the parent compound with its hydroxyl groups, could then undergo Phase II conjugation reactions. A common Phase II reaction is glucuronidation, where glucuronic acid is attached to the molecule, significantly increasing its water solubility and facilitating its elimination from the body in urine. nih.gov
In Vivo Metabolism Studies in Mammalian Systems (referencing related compounds)
Direct in vivo metabolism studies on this compound are not extensively documented in publicly available literature. However, its metabolic fate in mammalian systems can be inferred by examining the biotransformation of its core chemical structures: the piperidine ring and the 1,2-propanediol side chain. Alicyclic amines, such as piperidine, are common motifs in pharmaceuticals and their metabolic pathways are well-characterized. acs.orgnih.gov These biotransformations are primarily catalyzed by Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. acs.orgnih.gov
The metabolism of N-substituted piperidine derivatives generally follows several key oxidative pathways:
N-dealkylation: This is a major metabolic route for many piperidine-containing compounds. acs.orgnih.gov The reaction involves the oxidation of the carbon atom alpha to the piperidine nitrogen on the substituent chain, leading to the cleavage of the N-C bond. acs.org For this compound, this would theoretically yield piperidine and a propanediol-derived aldehyde. Studies on various 4-aminopiperidine (B84694) drugs confirm that N-dealkylation is often the predominant metabolic reaction. acs.orgnih.gov
Ring Oxidation: Oxidation can occur at various positions on the piperidine ring itself. nih.gov Hydroxylation is a common reaction, and oxidation at the carbon alpha to the nitrogen can lead to the formation of a lactam, a cyclic amide. acs.org The position of substituents on the ring can influence the site of metabolism. acs.org
N-oxidation: The nitrogen atom in the piperidine ring can be directly oxidized to form an N-oxide. nih.gov
The 1,2-propanediol moiety also undergoes metabolism. Studies on propane-1,2-diol show that it can be oxidized to lactic acid or pyruvic acid, which then enter intermediary metabolism. researchgate.netnih.gov Another potential pathway is direct conjugation, which is discussed in the following section.
The primary enzyme system responsible for these oxidative transformations is the cytochrome P450 family, particularly isoforms like CYP3A4. acs.orgresearchgate.net For instance, the metabolism of alfentanil, which contains a piperidine ring, is heavily mediated by CYP3A4, proceeding through piperidine N-dealkylation. researchgate.net Similarly, the metabolism of numerous 4-aminopiperidine drugs is predominantly an N-dealkylation reaction catalyzed by CYP3A4. nih.gov
| Metabolic Pathway | Description | Key Enzymes Involved | Related Compound Examples |
|---|---|---|---|
| N-Dealkylation | Cleavage of the bond between the piperidine nitrogen and the propanediol side chain. | Cytochrome P450 (e.g., CYP3A4) | Alfentanil, Domperidone, Fentanyl acs.orgresearchgate.net |
| Ring Hydroxylation | Addition of a hydroxyl (-OH) group to the carbon skeleton of the piperidine ring. | Cytochrome P450 | Loratadine (B1675096), various piperidine derivatives nih.govfrontiersin.org |
| Ring Oxidation to Lactam | Oxidation of the carbon adjacent (alpha) to the piperidine nitrogen to form a cyclic amide (lactam). | Cytochrome P450 | General pathway for alicyclic amines acs.org |
| N-Oxidation | Direct oxidation of the piperidine nitrogen to form an N-oxide. | Cytochrome P450, Flavin-containing monooxygenase (FMO) | General pathway for alicyclic amines nih.gov |
| Side-Chain Oxidation | Oxidation of the 1,2-propanediol group to form corresponding acids (e.g., lactic acid). | Alcohol/Aldehyde Dehydrogenases | Propane-1,2-diol researchgate.net |
Conjugation Reactions and Excretion Pathways (referencing related compounds)
Following Phase I oxidative metabolism, the resulting metabolites, as well as the parent compound if it possesses a suitable functional group (like the hydroxyl groups of the propanediol chain), can undergo Phase II conjugation reactions. gu.se These reactions increase the water solubility of the compound, facilitating its excretion from the body.
Glucuronidation: This is a major conjugation pathway. The hydroxyl groups on the 1,2-propanediol side chain are susceptible to conjugation with glucuronic acid. Studies in rats administered propane-1,2-diol showed an increased excretion of glucuronic acid in the urine, indicating that the diol was conjugated and subsequently excreted. researchgate.net Similarly, metabolites of other piperidine-containing drugs, such as loratadine, undergo extensive glucuronidation before excretion. nih.gov
Sulfation: Conjugation with a sulfonate group is another possible Phase II reaction for the hydroxyl groups, although glucuronidation is often more common for this type of structure.
The primary routes of excretion for metabolites of piperidine-containing drugs are through urine and feces. nih.govnih.gov The specific route often depends on the molecular weight and polarity of the metabolites. Highly polar, water-soluble conjugates like glucuronides are typically eliminated via the kidneys into the urine. researchgate.net Larger, less polar metabolites are often excreted into the bile and subsequently eliminated in the feces. nih.gov For example, after oral administration of the piperidine-containing compound loratadine to mice, rats, and monkeys, radioactivity was predominantly eliminated in the feces, suggesting significant biliary excretion. nih.gov Similarly, studies on CP-945,598, another piperidine derivative, in rats and dogs showed that the major route of excretion was fecal, likely reflecting excretion in bile. nih.gov Unchanged parent drug is often found in very low amounts in the urine, indicating extensive metabolism. nih.gov
| Compound | Animal Model | Primary Excretion Route | Key Findings |
|---|---|---|---|
| Loratadine | Mice, Rats, Monkeys | Feces | Radioactivity was predominantly eliminated in feces, indicating extensive biliary excretion of metabolites. nih.gov |
| CP-945,598 | Rats, Mice, Dogs | Feces | The major route was via feces, likely reflecting biliary excretion rather than incomplete absorption. nih.gov |
| [14C]3-chloro-1,2-propanediol | Rats | Urine and exhaled air (as CO2) | 8.5% was excreted unchanged in urine, with 30% exhaled as 14CO2 after 24 hours. inchem.org |
| Propane-1,2-diol | Rats | Urine | Excreted as a glucuronide conjugate. researchgate.net |
Role of Microbial Enzymes in Biodegradation (referencing related compounds)
The biodegradation of piperidine and its derivatives is a critical process in environmental detoxification, carried out by various microorganisms. ovid.comnih.govcdnsciencepub.com Bacteria, in particular, have developed enzymatic pathways to utilize these cyclic amines as sources of carbon and nitrogen. cdnsciencepub.com
Mycobacterium Species: Several strains of Mycobacterium, including Mycobacterium smegmatis, have been shown to degrade piperidine. ovid.comcdnsciencepub.com The key enzyme implicated in this process is a soluble cytochrome P450 monooxygenase. ovid.comcdnsciencepub.com This enzyme is thought to catalyze the cleavage of the C-N bond within the piperidine ring. ovid.com This initial step leads to the formation of amino acid intermediates, which are then further deaminated and oxidized to a diacid, ultimately resulting in the complete mineralization of the piperidine structure. ovid.com
Pseudomonas Species: A different degradation mechanism has been identified in Pseudomonas sp. nih.gov In these bacteria, the initial step involves the glutamylation of piperidine, a reaction catalyzed by a γ-glutamylpiperidide synthetase. nih.gov This is followed by a hydroxylation step, which is also mediated by a cytochrome P450 monooxygenase. nih.gov This pathway highlights that the initial enzymatic attack on the piperidine ring can vary between different microbial genera. nih.govresearchgate.net
The 1,2-propanediol component of the molecule is also readily biodegradable by microorganisms. mdpi.comnih.gov For instance, Saccharomyces cerevisiae (baker's yeast) can degrade the related compound 3-chloro-1,2-propanediol (B139630). nih.gov The aerobic biodegradation of 1,2-propanediol typically proceeds through oxidation to a ketone, which is then converted to an acetyl ester and fatty acids that can enter the TCA cycle. mdpi.com The presence of diverse microbial communities in soil and water, possessing enzymes like oxidoreductases and hydrolases, facilitates the breakdown of such compounds. core.ac.uk
| Microorganism | Key Enzyme(s) | Initial Degradation Step | Reference |
|---|---|---|---|
| Mycobacterium sp. | Cytochrome P450 monooxygenase | Cleavage of the C-N bond | ovid.comcdnsciencepub.com |
| Pseudomonas sp. | γ-glutamylpiperidide synthetase, Cytochrome P450 monooxygenase | Glutamylation followed by hydroxylation | nih.gov |
Applications in Materials Science and Catalysis
Utilization as Monomers or Cross-linking Agents in Polymer Science
3-Piperidino-1,2-propanediol and its derivatives have been investigated as monomers for the synthesis of novel polymers. For instance, an amino alcohol synthesized from piperidine (B6355638) and epichlorohydrin (B41342), a close structural analog, has been used to create unsaturated esters through esterification with acrylic and methacrylic acids. researchcommons.org The resulting monomers, such as 1-chloro-3-piperidino-2-propylmethacrylate, have undergone radical polymerization to form polymers with a piperidine cycle. researchcommons.org The polymerization kinetics of these monomers have been studied, examining the influence of factors like solvent, temperature, and monomer/initiator concentrations. researchcommons.orgresearchcommons.org
The diol functionality in this compound also presents the potential for its use as a cross-linking agent. Cross-linking is a crucial process for modifying the properties of polymers, creating a three-dimensional network structure that enhances mechanical strength, thermal stability, and chemical resistance. specialchem.com Chemical cross-linking agents form strong covalent bonds between polymer chains. mdpi.com While a variety of agents are commonly used, the diol groups of this compound could potentially react with suitable functional groups on polymer backbones to form these cross-links.
Incorporation into Advanced Functional Materials
The unique combination of a tertiary amine and diol groups in this compound makes it an attractive candidate for incorporation into advanced functional materials. One notable application is in the development of materials for CO2 capture. nih.gov Molecular simulations have identified compounds with piperidine cycles, such as this compound, as having significantly faster CO2 absorption rates compared to the industrially used methyldiethanolamine (MDEA). nih.gov The computed CO2 absorption Gibbs free energies show a strong correlation with the absorption rates, indicating that a lower free energy corresponds to faster absorption. nih.gov
Furthermore, derivatives of this compound have been used in the formulation of resist compositions for microlithography. epo.orggoogle.com These polymers, when used as a base resin in resist compositions, exhibit thermal stability and sensitivity to high-energy radiation, making them suitable for creating micropatterns with electron beams or deep-UV light. google.com
Role as a Ligand or Chiral Auxiliary in Coordination Chemistry and Catalysis
The nitrogen atom of the piperidine ring and the oxygen atoms of the diol group in this compound can act as donor atoms, allowing the molecule to function as a ligand in coordination chemistry. beilstein-journals.orgotago.ac.nz This has led to its use and the use of its derivatives in various catalytic applications, particularly in asymmetric synthesis where the chirality of the ligand can influence the stereochemical outcome of a reaction.
Metal-Catalyzed Reactions Employing this compound Ligands
Derivatives of this compound have been successfully employed as ligands in a range of metal-catalyzed reactions. For example, chiral amino alcohols anchored to polystyrene resins have been used as catalytic ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. nih.gov Specifically, a resin-supported (2R,3R)-3-(cis-2,6-dimethylpiperidino)-3-phenyl-1,2-propanediol ligand demonstrated high catalytic activity, affording the corresponding (S)-1-substituted 1-propanols with a mean enantiomeric excess of 92%. nih.gov
In another study, 2-piperidino-1,1,2-triphenylethanol, a related amino alcohol, proved to be a highly effective catalyst for the enantioselective arylation of aldehydes using a mixture of diethylzinc and diphenylzinc. ursa.cat This catalytic system provided chiral diarylcarbinols with up to 99% enantiomeric excess. ursa.cat The efficiency of this catalyst was highlighted by the fact that even at a low loading of 0.5 mol%, it still provided excellent enantiocontrol. ursa.cat
Furthermore, this compound itself has been used in a silver(I)-catalyzed oxidative cleavage of 1,2-diols, demonstrating good tolerance of the amine group and yielding (piperidin-1-yl)acetic acid in good yield. researchgate.net Iron-catalyzed cross-coupling reactions have also been shown to be compatible with piperidinyl amides, indicating the potential for piperidine-containing ligands in such transformations. researchgate.net
Chiral Catalyst Development for Asymmetric Synthesis
The development of chiral catalysts for asymmetric synthesis is a significant area of research, with the aim of producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry. core.ac.uktemple.eduresearchgate.net Chiral amino alcohols, including derivatives of this compound, are valuable chiral auxiliaries and ligands for this purpose. core.ac.uknih.govuark.edu
The enantioselective addition of organozinc reagents to aldehydes is a well-studied reaction where chiral amino alcohols play a key role. ursa.catcore.ac.uk For instance, the use of a small amount of 1-piperidino-3,3-dimethyl-2-butanol with 20% optical purity as a catalyst for the alkylation of benzaldehyde (B42025) with diethylzinc resulted in a product with 88% enantiomeric excess, demonstrating a significant asymmetric amplification. core.ac.uk
Moreover, oxidovanadium(V) complexes with chiral Schiff bases derived from the condensation of S(‒)-3-amino-1,2-propanediol or R(+)-3-amino-1,2-propanediol with salicylaldehyde (B1680747) derivatives have been synthesized and characterized. mdpi.com These complexes have been studied as catalysts for the epoxidation of various olefins, including styrene, cyclohexene, and terpenes. mdpi.com Such catalytic systems are important as epoxides are valuable intermediates in the synthesis of a wide range of commercial products and pharmaceuticals. mdpi.com
Emerging Research Directions and Future Perspectives
Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics) in Research
The integration of "omics" technologies, such as transcriptomics and metabolomics, offers a powerful, systems-level approach to understanding the biological effects of chemical compounds. nih.govdtu.dk While specific omics studies on 3-Piperidino-1,2-propanediol are not yet prevalent in published literature, this represents a significant future research avenue.
Transcriptomics would enable researchers to analyze the complete set of RNA transcripts in a cell or tissue after exposure to this compound or its derivatives. This can reveal which genes are activated or repressed, providing insights into the cellular pathways being modulated. mdpi.com For instance, investigating the transcriptomic profile of cells could elucidate the mechanisms behind the compound's potential therapeutic effects or its role in cellular processes.
Metabolomics , the large-scale study of small molecules or metabolites within cells and biological systems, provides a direct functional readout of the physiological state. nih.gov By analyzing the metabolome after treatment with this compound, scientists could identify changes in metabolic pathways, offering clues to its mechanism of action. nih.gov This approach has been successfully used to study the effects of related compounds, such as 3-chloro-1,2-propanediol (B139630) (3-MCPD), where it helped in identifying metabolic changes in biological fluids. nih.gov
A combined multi-omics approach, integrating transcriptomic and metabolomic data, would offer a more holistic understanding of the compound's biological impact, bridging the gap between gene expression and cellular function. nih.govdtu.dk
| Omics Technology | Potential Research Goal | Expected Outcome | Reference for Methodology |
|---|---|---|---|
| Transcriptomics | Identify gene expression changes in response to the compound. | Elucidation of modulated cellular pathways and potential molecular targets. | mdpi.com |
| Metabolomics | Profile changes in endogenous small molecules after exposure. | Functional insights into altered metabolic states and mechanisms of action. | nih.govnih.gov |
| Integrated Omics | Correlate gene expression with metabolic changes. | A comprehensive understanding of the compound's biological effects from genotype to phenotype. | nih.gov |
Development of Predictive Biomarkers for Biological Effects
A crucial goal in toxicology and pharmacology is the identification of sensitive and specific biomarkers to predict the biological effects of a compound. researchgate.net For this compound and its derivatives, future research will likely focus on discovering such predictive biomarkers.
These biomarkers could be molecules—such as proteins, lipids, or metabolites—whose presence or concentration changes in response to the compound, indicating a particular biological effect or exposure. The development of these biomarkers can be greatly facilitated by the omics technologies discussed previously. For example, metabolomic analysis of urine in rats exposed to the structurally related compound 3-MCPD led to the identification of potential early biomarkers of exposure. nih.gov
Future studies could employ similar methodologies to:
Identify early indicators of the compound's activity in preclinical models.
Develop non-invasive tests to monitor therapeutic efficacy or potential toxicity of its derivatives.
Stratify patient populations in potential future clinical applications.
The long-term objective is to establish a validated set of biomarkers that can be used in research and potentially in clinical settings to predict how a biological system will respond to derivatives of this compound. researchgate.net
Advanced Drug Delivery Systems Incorporating this compound Derivatives
The chemical structure of this compound, with its hydroxyl and amine functional groups, makes it an attractive scaffold for the development of advanced drug delivery systems. sigmaaldrich.comnih.gov The piperidine (B6355638) moiety is found in numerous pharmaceuticals and can influence properties like receptor binding and bioavailability. solubilityofthings.com
Future research could explore the use of this compound derivatives as:
Prodrugs: The hydroxyl groups can be esterified to create prodrugs of known therapeutic agents. These prodrugs could be designed to release the active drug under specific physiological conditions, potentially improving its therapeutic index.
Linkers: The bifunctional nature of the molecule allows it to act as a linker, connecting a drug molecule to a targeting moiety (e.g., an antibody or peptide). This is a key strategy in creating targeted therapies that deliver a payload specifically to diseased cells, such as in cancer.
Components of Nanoparticles: Derivatives could be synthesized to self-assemble into nanoparticles or to be incorporated into lipid nanoparticles for drug encapsulation and delivery. The use of AI-based nanorobots for drug delivery is an emerging field where such specifically designed molecules could play a role. nih.gov
The versatility of this chemical scaffold provides a platform for creating novel delivery systems with tailored properties for a range of therapeutic applications.
Novel Therapeutic Applications Beyond Established Areas
While some derivatives of this compound have been explored historically, such as Diperodon (a dicarbanilate ester) as a local anesthetic, emerging research points towards new therapeutic possibilities for novel derivatives. solubilityofthings.comchemicalbook.com
Cardiovascular Diseases: Patent literature describes N-piperidin-3-ylbenzamide derivatives, which share a core piperidine structure, being investigated for the treatment of cardiovascular diseases by reducing plasma lipid levels. google.comgoogle.com This suggests that derivatives of this compound could be synthesized and screened for similar activities, potentially leading to new treatments for conditions like atherosclerosis.
Anticancer Activity: Pyrazole derivatives, another class of heterocyclic compounds, have shown promise as anticancer agents. researchgate.net Given that the piperidine ring is a common feature in many bioactive molecules, novel derivatives of this compound could be designed and evaluated for their antiproliferative and pro-apoptotic effects on cancer cells.
Central Nervous System (CNS) Disorders: The piperidine structure is a well-known pharmacophore for CNS-active drugs. Future research could focus on synthesizing and testing derivatives for activity against various CNS targets, potentially for neurodegenerative diseases or psychiatric disorders.
These avenues represent a significant shift from the compound's more traditional applications, opening up new frontiers for therapeutic development.
| Therapeutic Area | Potential Mechanism/Target | Rationale/Supporting Evidence | Reference |
|---|---|---|---|
| Cardiovascular Disease | Reduction of LDL-cholesterol and triglycerides. | Research on related piperidine-containing amide derivatives shows lipid-lowering effects. | google.comgoogle.com |
| Oncology | Inhibition of proliferation and survival signals in cancer cells. | Many heterocyclic compounds, including those with piperidine rings, exhibit anticancer properties. | researchgate.net |
| CNS Disorders | Modulation of neurotransmitter receptors or enzymes. | The piperidine scaffold is a common feature in drugs targeting the central nervous system. | solubilityofthings.com |
Computational and AI-Driven Drug Discovery and Material Design
The fields of drug discovery and material science are being revolutionized by computational methods and artificial intelligence (AI). mdpi.comfarmaciajournal.com These technologies can dramatically accelerate the design and screening of new molecules, reducing the time and cost of development. nih.govgpai.ai For this compound, these tools offer immense potential.
AI in Drug Discovery:
Virtual Screening: AI algorithms can screen vast virtual libraries of potential derivatives of this compound to predict their binding affinity to specific biological targets. mdpi.com
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties like high efficacy and low toxicity. farmaciajournal.com
Property Prediction: Machine learning models can predict the pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of novel derivatives before they are even synthesized. nih.gov
Computational Material Design: Beyond pharmaceuticals, computational tools can be used to predict how derivatives of this compound might be used in material science. For example, simulations could explore their potential as building blocks for polymers with specific thermal or mechanical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
